羧甲基氧亚胺基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to carboxymethyl oxyimino acetophenone often involves multicomponent reactions, where acetophenone and its derivatives are utilized as synthon in organic reactions. Acetophenone has been used in the synthesis of many heterocyclic compounds, demonstrating its versatility and utility as a starting material in organic synthesis (Ziarani, Kheilkordi, & Mohajer, 2019). Additionally, the optimization of synthesis conditions for oximido-acetophenone, a compound related to carboxymethyl oxyimino acetophenone, highlights the importance of reaction conditions in achieving high yield and purity (Ping-hua & Wen-bin, 2011).

Molecular Structure Analysis

The molecular structure and function of acetophenone derivatives, including those similar to carboxymethyl oxyimino acetophenone, have been elucidated through various analytical techniques. For instance, the structure of the acetophenone carboxylase complex, a key enzyme in the degradation of acetophenone, offers insight into a new class of ATP-dependent carboxylases/hydrolases, providing a model for understanding the molecular architecture of enzymes involved in similar carboxylation reactions (Weidenweber et al., 2017).

Chemical Reactions and Properties

Acetophenone and its derivatives engage in various chemical reactions, showcasing a wide array of chemical properties. The Beckmann rearrangement of acetophenone oxime, for example, demonstrates the compound's reactivity and the influence of catalysts and reaction conditions on product formation (Fernandez et al., 2009). Moreover, ATP-dependent carboxylation of acetophenone presents a novel type of carboxylase reaction, expanding the understanding of enzymatic processes in organic chemistry (Jobst, Schühle, Linne, & Heider, 2010).

Physical Properties Analysis

While specific studies directly addressing the physical properties of carboxymethyl oxyimino acetophenone were not identified, the general physical properties of acetophenone derivatives, such as solubility, melting point, and crystalline structure, can be inferred from similar compounds. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions, influencing their reactivity and application in synthesis.

Chemical Properties Analysis

The chemical properties of carboxymethyl oxyimino acetophenone, such as reactivity, stability, and functional group behavior, can be related to those of acetophenone derivatives studied in various reactions, including carboxylation and oxime formation. The electrocarboxylation of acetophenone to 2-hydroxy-2-phenylpropionic acid demonstrates the potential for CO2 utilization in synthesizing valuable organic acids (Zhang et al., 2008). Additionally, the sequential carboxylation/intramolecular cyclization reaction of o-alkynyl acetophenone with CO2 highlights the compound's utility in synthesizing isobenzofuranylidene acetic acids and esters (Zhang et al., 2014).

科学研究应用

光诱导合成和表征

羧甲基壳聚糖是一种壳聚糖衍生物,已被研究其与各种化合物进行光诱导接枝共聚的能力。例如,El-Sherbiny 和 Smyth (2010) 使用羧甲基壳聚糖和 2,2-二甲氧基-2-苯基苯乙酮作为光引发剂,展示了聚(2-羟乙基甲基丙烯酸酯)接枝羧甲基壳聚糖的合成和表征。这个过程产生了具有作为药物递送载体的潜力的共聚物 (El-Sherbiny & Smyth, 2010).

金属吸收和废水处理

在另一项研究中,El-Sherbiny (2009) 探索了一种新的羧甲基壳聚糖衍生物的合成和金属吸收能力。这涉及与 N-丙烯酰甘氨酸进行接枝共聚,使用羧甲基壳聚糖和 2,2-二甲氧基-2-苯基苯乙酮。所得共聚物在金属离子吸收和废水处理中显示出前景 (El-Sherbiny, 2009).

生物医学应用

Upadhyaya 等人 (2013) 讨论了羧甲基壳聚糖的生物医学应用,重点介绍了它们在药物递送、生物成像、生物传感器和基因治疗中的潜力。羧甲基壳聚糖提供了改进的生物相容性和溶解性,使其适用于各种生物医学应用 (Upadhyaya 等,2013).

聚合物表面改性

Song 等人 (1988) 研究了涉及酰氧亚胺基团的共聚物中的光化学反应,该反应在聚合物表面改性中具有应用。这项研究强调了在各种工业应用中使用此类共聚物改性聚合物表面的潜力 (Song, Tsunooka, & Tanaka, 1988).

化学发光研究

Dixon 和 Schuster (1981) 探索了仲过氧酯的化学发光,这在各种科学研究中具有意义,包括反应动力学和机理的研究 (Dixon & Schuster, 1981).

酶催化反应

Jobst 等人 (2010) 研究了一种新型羧化酶对苯乙酮的 ATP 依赖性羧化,这对于理解微生物代谢中的酶促途径和反应非常重要 (Jobst 等,2010).

合成和反应性研究

羧甲基氧亚胺基苯乙酮衍生物的合成和反应性已得到广泛研究,揭示了它们在各种化学反应和合成中的潜力。例如,使用羟基萘的氧化裂解合成邻羧基芳基丙烯酸的研究提供了对这些化合物在化学合成中用途广泛的见解 (Parida & Moorthy, 2015).

未来方向

Acetophenone and its derivatives have been applied in the structure of different types of heterocyclic frameworks . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for Carboxymethyl oxyimino acetophenone.

作用机制

Mode of Action

For instance, some oximes are known to reactivate the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function .

Biochemical Pathways

It’s known that acetophenone derivatives can be involved in multiple interactions with various organisms, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

It’s worth noting that compounds with similar structures, such as oximes, have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

It’s known that the electroreduction of acetophenone has been investigated in two dry ionic liquids under both n2 and co2 atmospheres .

属性

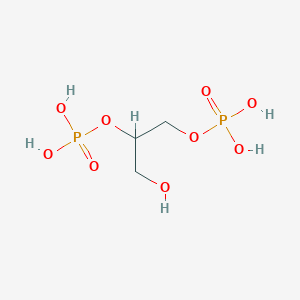

IUPAC Name |

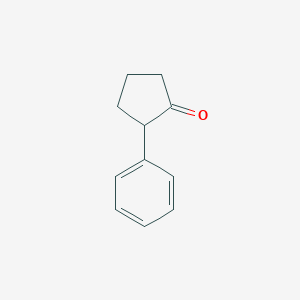

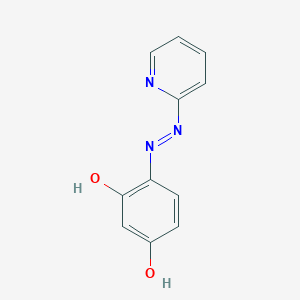

2-[(Z)-1-phenylethylideneamino]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSPUQDYCFCXCV-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC(=O)O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OCC(=O)O)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1205-09-0 |

Source

|

| Record name | Acetophenone, O-(carboxymethyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)